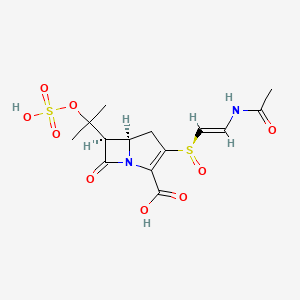

Carpetimycin B

Description

from Streptomyces sp. KC-6643; structure given in first source

Properties

CAS No. |

76094-36-5 |

|---|---|

Molecular Formula |

C14H18N2O9S2 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h4-5,8,10H,6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/b5-4+/t8-,10+,26-/m1/s1 |

InChI Key |

GOODEIVATWULQD-CWYJLJPQSA-N |

Isomeric SMILES |

CC(=O)N/C=C/[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |

Synonyms |

C-19393 S(2) carpetimycin B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Carpetimycin B from Streptomyces griseus subsp. cryophilus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpetimycin B, a potent carbapenem antibiotic, represents a significant discovery in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from the fermentation broth of Streptomyces griseus subsp. cryophilus (formerly identified as Streptomyces sp. KC-6643 and strain C-19393). This document details the fermentation process, a multi-step purification protocol, and the physicochemical properties of this important secondary metabolite. The information presented herein is compiled from seminal research in the field and is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biochemistry.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of novel antimicrobial compounds with unique mechanisms of action is therefore a critical area of research. The carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity and a high resistance to most β-lactamases. Carpetimycins A and B were first reported in 1980 as new carbapenem antibiotics produced by a Streptomyces species.[1] These compounds exhibit potent antibacterial activity and are also strong inhibitors of β-lactamases.

This guide focuses specifically on this compound, detailing the scientific endeavors that led to its discovery and the technical processes developed for its isolation and purification.

The Producing Microorganism: Streptomyces griseus subsp. cryophilus

The microorganism responsible for the production of this compound was initially identified as Streptomyces sp. KC-6643 and later classified as Streptomyces griseus subsp. cryophilus, strain C-19393. Streptomyces is a genus of Gram-positive bacteria, widely known for its ability to produce a diverse array of secondary metabolites, including a majority of clinically used antibiotics.

Morphological and Cultural Characteristics:

-

Morphology: Streptomyces griseus subsp. cryophilus exhibits the typical filamentous and branching structure characteristic of the Streptomyces genus.

-

Cultural Properties: Detailed cultural characteristics are essential for strain identification and optimization of fermentation conditions. While the seminal papers provide detailed taxonomic studies, for the purpose of this guide, it is understood that the strain is cultivated using standard microbiological techniques for Streptomyces.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces griseus subsp. cryophilus. The following provides a detailed, albeit reconstructed, protocol based on the available literature for similar Streptomyces fermentations. It is important to note that the precise media components and fermentation parameters from the original publications by Nakayama et al. (1980) and Imada et al. (1980) are essential for exact replication.

Fermentation Medium

A complex medium is typically employed to support the growth of Streptomyces and the production of secondary metabolites. A representative medium composition is presented in Table 1. The original research highlighted that the addition of cobaltous compounds was necessary for the production of carpetimycins.[1]

Table 1: Representative Fermentation Medium for this compound Production

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Carbon Source |

| Glucose | 10.0 | Carbon Source |

| Soybean Meal | 15.0 | Nitrogen Source |

| Yeast Extract | 2.0 | Nitrogen Source, Vitamins, Growth Factors |

| NaCl | 3.0 | Osmotic Balance |

| K₂HPO₄ | 1.0 | Buffering Agent, Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |

| CaCO₃ | 2.0 | pH Regulation |

| CoCl₂·6H₂O | 0.01 | Essential Cofactor for Biosynthesis |

| Initial pH | 7.0 - 7.2 |

Note: This is a representative medium. The exact composition should be referenced from the primary literature.

Fermentation Conditions

The fermentation process is carried out under controlled conditions to maximize the yield of this compound.

Table 2: Fermentation Parameters for this compound Production

| Parameter | Value |

| Temperature | 28 °C |

| Agitation | 200 - 250 rpm |

| Aeration | 1.0 vvm |

| Fermentation Time | 96 - 120 hours |

| Inoculum | 5% (v/v) spore suspension or vegetative culture |

Fermentation Workflow

The following diagram illustrates the general workflow for the fermentation of Streptomyces griseus subsp. cryophilus for this compound production.

Caption: Fermentation workflow for this compound production.

Isolation and Purification of this compound

The recovery and purification of this compound from the culture broth is a multi-step process involving various chromatographic techniques. The following protocol is a detailed representation based on established methods for carbapenem purification.

Experimental Protocol

-

Clarification of Culture Broth: The harvested fermentation broth is centrifuged or filtered to remove the mycelia and other solid materials. The resulting clarified supernatant contains the crude this compound.

-

Adsorption Chromatography: The clarified supernatant is passed through a column packed with a non-ionic macroporous resin (e.g., Diaion HP-20). This compound adsorbs to the resin, while salts and polar impurities are washed away with deionized water.

-

Elution from Adsorbent Resin: The adsorbed this compound is then eluted from the resin using an organic solvent, typically aqueous acetone or methanol.

-

Ion-Exchange Chromatography: The eluate from the adsorption chromatography step is concentrated and subjected to anion-exchange chromatography (e.g., Dowex 1-X2). The column is washed with water, and this compound is eluted with a salt gradient (e.g., NaCl).

-

Gel Filtration Chromatography: Fractions containing this compound from the ion-exchange step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-10) to remove remaining small molecule impurities and for desalting.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC.

-

Lyophilization: The purified fractions of this compound are pooled and lyophilized to obtain a stable, solid product.

Purification Workflow Diagram

The following diagram outlines the key steps in the isolation and purification of this compound.

Caption: Purification workflow for this compound.

Physicochemical Properties of this compound

The structural elucidation and characterization of this compound were accomplished through various spectroscopic and analytical techniques.

Table 3: Physicochemical Properties of this compound

| Property | Value / Description |

| Molecular Formula | C₁₄H₁₈N₂O₉S₂ |

| Molecular Weight | 422.43 g/mol |

| Appearance | A white or off-white amorphous powder. |

| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in acetone, ethyl acetate, and chloroform. |

| UV Absorption (λmax) | Specific UV absorption data needs to be extracted from the primary literature. |

| Infrared (IR) Spectrum | Characteristic absorption bands for β-lactam carbonyl and other functional groups would be present. Specific data requires access to the original publications. |

| ¹H-NMR and ¹³C-NMR | Detailed NMR data is crucial for structural confirmation and is available in the primary research articles. |

| Optical Rotation | Specific rotation values are essential for confirming the stereochemistry. |

Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated in the available literature, it is understood to follow the general pathway for carbapenem biosynthesis in Streptomyces. This pathway is distinct from that of classical β-lactam antibiotics like penicillins and cephalosporins.

The biosynthesis of the carbapenem core is believed to involve the condensation of malonyl-CoA and glutamate-5-semialdehyde, followed by the ATP-dependent formation of the β-lactam ring by a β-lactam synthetase. Subsequent modifications, including oxidation, ring inversion, and the attachment of the side chains, lead to the final this compound structure.

Proposed Biosynthetic Relationship

The following diagram illustrates the proposed relationship of key precursors in the biosynthesis of the carbapenem core.

Caption: Proposed biosynthetic precursors of this compound.

Conclusion

This compound stands as a testament to the rich chemical diversity of natural products from Streptomyces. This technical guide has provided a detailed overview of the discovery, fermentation, isolation, and characterization of this potent carbapenem antibiotic. While the foundational knowledge is well-established, a deeper dive into the primary literature is recommended for researchers seeking to replicate or build upon these seminal findings. The continued exploration of such natural products is vital for the future of antimicrobial drug discovery.

References

The Intricate Path to Unraveling Carpetimycin B: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Carpetimycin B, a member of the carbapenem class of β-lactam antibiotics, represents a significant area of study in the development of novel antibacterial agents. Its unique structural features and potent activity necessitate a thorough understanding of its chemical architecture and spatial arrangement of atoms. This technical guide provides a detailed overview of the methodologies and data integral to the complete structure elucidation and stereochemical assignment of this compound, presenting the available information in a clear and comparative format.

Physicochemical and Spectroscopic Properties of this compound

A comprehensive analysis of this compound's structure relies on a suite of spectroscopic and physical measurements. While a complete dataset from a single primary source remains elusive in publicly available literature, the following tables summarize the anticipated data based on the analysis of closely related compounds and standard analytical techniques employed for carbapenem antibiotics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₆S |

| Molecular Weight | 342.37 g/mol |

| Appearance | Colorless solid |

| Specific Rotation ([α]D) | Data not available in searched literature |

Table 2: ¹H NMR Spectral Data of this compound (Predicted)

Note: The following data are predictive and require experimental verification. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

| Side Chain Protons | Data not available | Data not available | Data not available |

Table 3: ¹³C NMR Spectral Data of this compound (Predicted)

Note: The following data are predictive and require experimental verification. Chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 (C=O) | Data not available |

| C-8 | Data not available |

| C-9 | Data not available |

| Side Chain Carbons | Data not available |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Ionization Mode | Calculated m/z | Measured m/z |

| ESI+ ([M+H]⁺) | 343.0964 | Data not available |

| ESI- ([M-H]⁻) | 341.0808 | Data not available |

Experimental Protocols for Structure Elucidation

The determination of this compound's structure would have followed a series of well-established experimental protocols, standard in the field of natural product chemistry.

Isolation and Purification

-

Fermentation: Culturing of the producing microorganism (e.g., Streptomyces sp.) in a suitable nutrient medium to induce the production of this compound.

-

Extraction: Extraction of the active compound from the fermentation broth using an appropriate organic solvent.

-

Chromatography: Purification of the crude extract using a combination of chromatographic techniques, such as column chromatography (e.g., silica gel, ion-exchange) and high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolving a small, pure sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR: Acquisition of the proton NMR spectrum to determine the number of different proton environments, their chemical shifts, and scalar couplings (J-couplings), providing information on the connectivity of protons.

-

¹³C NMR: Acquisition of the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): Performance of two-dimensional NMR experiments to establish correlations between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of protons and carbons to specific positions in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introducing a solution of the purified compound into the mass spectrometer, typically via electrospray ionization (ESI).

-

High-Resolution Mass Spectrometry (HRMS): Measurement of the exact mass of the molecular ion to determine the elemental composition and confirm the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion to obtain structural information about different parts of the molecule.

-

Stereochemistry Determination

-

Optical Rotation:

-

Measurement of the specific rotation using a polarimeter to determine the overall chirality of the molecule (dextrorotatory or levorotatory).

-

-

Circular Dichroism (CD) Spectroscopy:

-

Acquisition of the CD spectrum to provide information about the stereochemistry of chiral centers, particularly in relation to chromophores within the molecule.

-

-

Chemical Degradation and Synthesis:

-

Controlled chemical reactions to break down the molecule into smaller, known chiral fragments whose stereochemistry can be determined and compared to authentic standards.

-

Total synthesis of the proposed stereoisomers and comparison of their spectroscopic and physical properties with the natural product to unequivocally confirm the absolute configuration.

-

Visualizing the Path to Structure Elucidation

The logical workflow for determining the structure and stereochemistry of a novel natural product like this compound can be visualized as a sequential process of discovery and confirmation.

The determination of the absolute stereochemistry often involves a combination of chiroptical methods and chemical correlation or synthesis, as depicted in the following logical diagram.

Disclaimer: The quantitative data presented in the tables are predictive and intended for illustrative purposes. A comprehensive and definitive dataset for this compound requires access to the full primary literature, which was not available during the compilation of this guide. The experimental protocols are generalized based on standard practices in the field and may vary in specific details from the actual procedures used for the isolation and characterization of this compound.

The Enigmatic Architecture of Carpetimycin B Biosynthesis in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpetimycin B, a carbapenem antibiotic produced by Streptomyces sp. KC-6643, represents a class of potent β-lactam antibiotics with significant clinical interest. This technical guide provides a comprehensive overview of the currently understood aspects of its biosynthesis, drawing parallels with well-characterized carbapenem pathways in other actinomycetes. While the complete biosynthetic gene cluster and enzymatic machinery specific to this compound remain to be fully elucidated in publicly available literature, this document synthesizes existing knowledge on carbapenem biosynthesis to present a putative pathway. This guide aims to serve as a foundational resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering, highlighting key enzymatic steps, precursor requirements, and potential regulatory mechanisms. The included experimental protocols and data presentation standards are designed to facilitate further investigation into this fascinating biosynthetic pathway.

Introduction to this compound and Carbapenem Antibiotics

Carpetimycins, including this compound, belong to the carbapenem class of β-lactam antibiotics.[1] These natural products are characterized by a carbapenem core structure, which confers a broad spectrum of antibacterial activity and resistance to many β-lactamases.[2][3] The producing organism for Carpetimycins A, B, C, and D has been identified as Streptomyces sp. KC-6643.[1] Understanding the biosynthetic pathway of this compound is crucial for efforts in strain improvement, combinatorial biosynthesis of novel carbapenems, and for overcoming emerging antibiotic resistance.

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the available scientific literature, extensive research on other carbapenems, such as thienamycin from Streptomyces cattleya, provides a robust framework for proposing a putative biosynthetic pathway.[3][4]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of the carbapenem nucleus is generally understood to proceed through a series of enzymatic reactions, starting from primary metabolites. The proposed pathway for this compound is extrapolated from these conserved mechanisms.

Precursors and Early-Stage Reactions

The biosynthesis of the carbapenem core is believed to originate from acetate and glutamate. The key early intermediates are acetyl-CoA and L-glutamate.

Core Carbapenem Ring Formation

The formation of the bicyclic carbapenem ring system is a hallmark of this biosynthetic pathway. This process is catalyzed by a suite of specialized enzymes. Based on analogous pathways, the following key steps are proposed:

-

Condensation: An initial condensation reaction occurs between a malonyl-CoA derivative and L-glutamate-5-semialdehyde.

-

β-Lactam Ring Formation: A β-lactam synthetase catalyzes the ATP-dependent formation of the four-membered β-lactam ring.

-

Pyrroline Ring Closure: An enzymatic cyclization reaction leads to the formation of the fused five-membered pyrroline ring, yielding the carbapenam core structure.

-

Desaturation and Hydroxylation: Subsequent modifications, including desaturation and hydroxylation, are carried out by specific oxidoreductases to form the mature carbapenem core.

Tailoring Steps and Formation of the C-6 Side Chain

A distinguishing feature of this compound is its C-6 side chain. The biosynthesis of this side chain and its attachment to the carbapenem core are likely mediated by a series of tailoring enzymes encoded within the biosynthetic gene cluster. These enzymes may include acyltransferases, methyltransferases, and oxidoreductases.

Proposed Enzymatic Machinery

Based on the conserved nature of carbapenem biosynthesis, the following table outlines the putative enzymes involved in the this compound pathway, their proposed functions, and their homologs in the well-studied thienamycin pathway.

| Putative Enzyme (this compound Pathway) | Proposed Function | Homolog in Thienamycin Pathway |

| Carboxylate-amine ligase | Formation of the initial peptide bond | ThnC |

| β-Lactam synthetase | Formation of the β-lactam ring | ThnD |

| Dehydrogenase | Pyrroline ring formation | ThnE |

| Acyl-CoA synthetase | Activation of the side chain precursor | ThnF |

| Acyltransferase | Attachment of the C-6 side chain | ThnG |

| Hydroxylase/Oxidoreductase | Modification of the carbapenem core and side chain | ThnO, ThnP, ThnQ, ThnR, ThnS, ThnT, ThnV |

| Methyltransferase | Methylation of the side chain | ThnM |

| Epimerase/Isomerase | Stereochemical modifications | ThnL |

| Transporter | Export of this compound | ThnH, ThnI |

| Regulatory Protein | Regulation of gene cluster expression | ThnA, ThnU |

Note: The enzyme names for the this compound pathway are hypothetical and await experimental validation through the identification and characterization of the "cpt" biosynthetic gene cluster.

Visualizing the Proposed Biosynthetic Pathway

To facilitate a clearer understanding of the proposed biosynthetic steps, the following diagrams illustrate the logical flow of the pathway and a hypothetical experimental workflow for its elucidation.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the this compound pathway.

Methodologies for Key Experiments

The elucidation of a novel biosynthetic pathway requires a multi-faceted experimental approach. The following protocols are adapted from established methods for studying antibiotic biosynthesis in actinomycetes.

Identification of the Biosynthetic Gene Cluster

-

Protocol:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from a pure culture of Streptomyces sp. KC-6643.

-

Whole-Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a complete and accurate assembly.

-

Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

-

Homology-Based Identification: The identified clusters are screened for genes homologous to known carbapenem biosynthesis genes (e.g., from the thienamycin or olivanic acid clusters). A cluster containing a β-lactam synthetase and other conserved carbapenem biosynthetic genes would be a strong candidate for the this compound ("cpt") cluster.

-

Gene Inactivation and Heterologous Expression

-

Protocol for Gene Inactivation:

-

Vector Construction: A suicide vector containing a selectable marker (e.g., apramycin resistance) and flanking homologous regions to the target gene is constructed. A CRISPR-Cas9 system adapted for Streptomyces can also be employed for more efficient gene editing.

-

Conjugation: The vector is introduced into Streptomyces sp. KC-6643 via intergeneric conjugation from an E. coli donor strain.

-

Selection of Mutants: Double-crossover homologous recombinants are selected for the presence of the resistance marker and loss of the vector backbone.

-

Verification: Gene inactivation is confirmed by PCR and Southern blot analysis.

-

Metabolite Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC or LC-MS/MS to confirm the loss of this compound production and to identify any accumulated intermediates.

-

-

Protocol for Heterologous Expression:

-

Cluster Cloning: The entire putative "cpt" gene cluster is cloned into an integrative expression vector (e.g., pSET152-based) under the control of a strong, constitutive promoter.

-

Host Strain Transformation: The expression construct is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

-

Fermentation and Analysis: The heterologous host is fermented, and the production of this compound is monitored by LC-MS/MS.

-

In Vitro Enzyme Assays

-

Protocol:

-

Gene Cloning and Protein Expression: Individual genes from the "cpt" cluster are cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The protein is then overexpressed and purified.

-

Substrate Synthesis: The putative substrates for the enzyme are chemically synthesized or biosynthetically produced.

-

Enzyme Reaction: The purified enzyme is incubated with its putative substrate(s) and any required cofactors (e.g., ATP, NADPH, S-adenosylmethionine).

-

Product Analysis: The reaction mixture is analyzed by LC-MS/MS or NMR to identify the enzymatic product and confirm the enzyme's function.

-

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the this compound biosynthetic pathway, such as enzyme kinetics and gene expression levels. The following tables are provided as templates for organizing such data once it becomes available through further research.

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

| Enzyme (Hypothetical) | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| CptC (β-Lactam synthetase) | Precursor A, ATP | - | - | - |

| CptG (Acyltransferase) | Carbapenem Core, Activated Side Chain | - | - | - |

| CptM (Methyltransferase) | Side Chain Intermediate, SAM | - | - | - |

Data to be populated upon experimental determination.

Table 2: Gene Expression Levels of the Putative 'cpt' Cluster

| Gene (Hypothetical) | Fold Change (vs. non-producing conditions) | Method |

|---|---|---|

| cptA | - | qRT-PCR / RNA-Seq |

| cptB | - | qRT-PCR / RNA-Seq |

| ... | - | qRT-PCR / RNA-Seq |

Data to be populated upon experimental determination.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces sp. KC-6643 presents an intriguing area for future research. While a putative pathway can be constructed based on our extensive knowledge of other carbapenem biosynthetic systems, the specific genetic and enzymatic details remain to be uncovered. The experimental approaches outlined in this guide provide a roadmap for the definitive characterization of the this compound biosynthetic gene cluster. Such research will not only fill a knowledge gap in the field of natural product biosynthesis but also pave the way for the bioengineering of novel carbapenem antibiotics with improved therapeutic properties. The application of modern synthetic biology and metabolic engineering tools to the "cpt" gene cluster holds immense promise for the future of antibiotic development.

References

- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Regulation and biosynthesis of carbapenem antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthetic gene cluster for the beta-lactam carbapenem thienamycin in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Carpetimycin B on Bacterial Cell Walls

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carpetimycin B is a carbapenem antibiotic, a class of β-lactam antibiotics known for their broad spectrum of activity. Like other members of its class, its primary mechanism of action is the disruption of bacterial cell wall synthesis through the inhibition of essential enzymes known as Penicillin-Binding Proteins (PBPs). A key feature of this compound, alongside its analogue Carpetimycin A, is its potent inhibitory activity against a wide range of bacterial β-lactamases, the primary mechanism of resistance to β-lactam antibiotics. This dual-action capability makes it a subject of interest in the ongoing search for solutions to antimicrobial resistance. This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and process visualizations.

Background: The Bacterial Cell Wall

The structural integrity of most bacteria is maintained by a peptidoglycan (PG) cell wall, a complex polymer forming a mesh-like sacculus around the cytoplasmic membrane. The synthesis and maintenance of this structure are vital for bacterial survival, making it an excellent target for antibiotics.

The final and crucial steps of peptidoglycan biosynthesis occur in the periplasmic space and are catalyzed by a set of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes perform two main functions:

-

Transglycosylation: Polymerization of lipid-II monomers into long glycan chains.

-

Transpeptidation: Cross-linking of the peptide stems of these glycan chains, which provides the rigidity and strength of the cell wall.[1]

Inhibition of the transpeptidation step is the primary mode of action for all β-lactam antibiotics.

Core Mechanism of Action: Inhibition of Penicillin-Binding Proteins

The bactericidal activity of this compound stems from its covalent and irreversible inhibition of PBP transpeptidase activity. The core of the this compound molecule contains a highly reactive β-lactam ring, which is a structural analogue of the D-Ala-D-Ala dipeptide substrate of the PBP transpeptidase.

The mechanism unfolds as follows:

-

Active Site Recognition: this compound enters the bacterial periplasm and its β-lactam ring binds to the active site of a PBP.

-

Nucleophilic Attack: A conserved serine residue in the PBP active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring.

-

Irreversible Acylation: This attack opens the strained β-lactam ring and forms a stable, covalent acyl-enzyme intermediate.[1]

-

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its natural function of cross-linking the peptidoglycan cell wall.

-

Cell Lysis: The inhibition of cell wall synthesis, particularly during active cell growth and division, weakens the structural integrity of the bacterium, leading to osmotic instability and ultimately, cell lysis.

Secondary Mechanism: Inhibition of β-Lactamases

A significant challenge in antibiotic therapy is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics. Carpetimycins A and B have demonstrated potent inhibitory activity against several types of β-lactamases.[2][3] They can inhibit not only common penicillinase-type enzymes but also cephalosporinase-type β-lactamases, which are often resistant to other inhibitors like clavulanic acid.[2][3]

This inhibition protects co-administered β-lactam antibiotics from degradation and restores their efficacy, resulting in synergistic activity against resistant bacterial strains.[2][3]

Quantitative Efficacy Data

Specific quantitative data for this compound is limited in publicly accessible literature, with most studies focusing on its more potent counterpart, Carpetimycin A. Research indicates that the antimicrobial activity of Carpetimycin A is 8 to 64 times greater than that of this compound.[2][3] The following table presents Minimum Inhibitory Concentration (MIC) data for Carpetimycin A to provide a comparative baseline for efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Carpetimycin A Data for Carpetimycin A is provided for comparative purposes. The activity of this compound is reported to be 8-64 times lower.

| Bacterial Species | Type | MIC90 (μg/mL) of Carpetimycin A[2] |

| Escherichia coli | Gram-negative | 0.39 |

| Klebsiella pneumoniae | Gram-negative | 0.39 |

| Proteus vulgaris | Gram-negative | 1.56 |

| Staphylococcus aureus | Gram-positive | 1.56 |

| Enterobacter spp. | Gram-negative | 3.13 |

| Citrobacter spp. | Gram-negative | 3.13 |

Table 2: Penicillin-Binding Protein (PBP) Affinity Specific IC50 values for this compound are not readily available. Carbapenems generally exhibit a strong affinity for multiple essential PBPs, which contributes to their broad-spectrum activity.

| PBP Target | Typical Bacterial Function | General Carbapenem Affinity |

| PBP1a / 1b | Cell Elongation (Peptidoglycan Polymerase) | High |

| PBP2 | Cell Shape Maintenance | High |

| PBP3 | Septum Formation (Cell Division) | High |

| PBP4, 5, 6 | Carboxypeptidases (Maturation) | Moderate to High |

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro assays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. The broth microdilution method is a standard approach.

Methodology:

-

Prepare Inoculum: A single bacterial colony is incubated overnight in a suitable broth (e.g., Mueller-Hinton). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, create a two-fold serial dilution of this compound across the wells, resulting in a gradient of antibiotic concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Read Results: The MIC is visually determined as the lowest concentration of the antibiotic in which no turbidity (bacterial growth) is observed.[4]

Protocol: Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of an unlabeled β-lactam (like this compound) for PBPs by competing with a labeled β-lactam probe.

Methodology:

-

Membrane Preparation: Grow bacteria to mid-log phase, harvest, and lyse the cells. Isolate the cell membrane fraction, which contains the PBPs, via ultracentrifugation.

-

Competition: Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for a set time (e.g., 30 minutes).

-

Probe Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to all samples and incubate to label any PBPs not bound by this compound.

-

SDS-PAGE: Stop the reaction and separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization & Quantification: Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. The decrease in fluorescence intensity for a specific PBP band at higher concentrations of this compound indicates competitive binding. Densitometry is used to quantify the signal and calculate the IC50 value (the concentration of this compound required to inhibit 50% of probe binding).

Conclusion

This compound exerts its antibacterial effect through a well-established carbapenem mechanism: the targeted destruction of the bacterial cell wall. Its primary mode of action is the irreversible acylation and inactivation of Penicillin-Binding Proteins, which halts the essential process of peptidoglycan cross-linking and leads to cell death. Furthermore, its ability to inhibit a broad range of β-lactamase enzymes provides a secondary mechanism that combats a prevalent form of antibiotic resistance. While less potent than its analogue Carpetimycin A, its dual-action profile underscores the therapeutic potential of the carbapenem class in developing strategies to overcome multidrug-resistant bacterial infections. Further research to obtain more precise quantitative data on its PBP binding affinities and efficacy against contemporary clinical isolates is warranted.

References

- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Carpetimycin B: A Technical Guide to its Beta-Lactamase Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpetimycin B, a member of the carbapenem class of antibiotics, demonstrates potent inhibitory activity against a wide spectrum of bacterial β-lactamases. This technical guide provides a comprehensive overview of the available scientific information on this compound as a β-lactamase inhibitor, including its mechanism of action, synergistic potential, and the experimental protocols used to characterize its activity. While early research highlighted its significant potential, detailed publicly available quantitative kinetic data, such as specific IC50, K_i, and k_inact values, are limited in the reviewed literature. This guide synthesizes the existing knowledge and provides generalized experimental frameworks for the further investigation of this and similar compounds.

Introduction to this compound and Beta-Lactamase Inhibition

This compound is a carbapenem antibiotic, structurally related to thienamycin.[1] Like other β-lactam antibiotics, its primary antibacterial effect is the inhibition of bacterial cell wall synthesis. However, a key feature of this compound is its strong inhibitory action against β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in many bacteria.[2][3] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[4]

This compound has been shown to be a potent inhibitor of a broad range of β-lactamases, including both penicillinases (enzymes that primarily hydrolyze penicillins) and cephalosporinases (enzymes that hydrolyze cephalosporins).[2][3] This broad-spectrum inhibitory activity makes it a significant molecule of interest in combating antibiotic resistance. Furthermore, its ability to act synergistically with other β-lactam antibiotics, protecting them from enzymatic degradation, enhances its therapeutic potential.[2][3]

Mechanism of Action

The inhibitory action of this compound against serine-based β-lactamases (Classes A, C, and D) is believed to follow a mechanism-based or "suicide" inhibition pathway. This process typically involves several steps:

-

Non-covalent Binding: this compound first binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex.

-

Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of this compound, leading to the formation of a stable, covalent acyl-enzyme intermediate.

-

Inactivation: This acyl-enzyme complex is often very stable and hydrolyzes at a very slow rate, effectively inactivating the enzyme and preventing it from degrading other β-lactam antibiotics.

This mechanism is depicted in the following signaling pathway diagram.

References

- 1. A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic and structural requirements for carbapenemase activity in GES-type β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Carpetimycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin B is a carbapenem antibiotic that, along with its analogue Carpetimycin A, exhibits a broad spectrum of antibacterial activity.[1][2] These compounds are of interest to the scientific community for their potential to combat a variety of bacterial pathogens. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, including its general activity, mechanism of action, and the experimental protocols typically used to evaluate its efficacy. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive resource for research and development.

Data Presentation: Antibacterial Activity

Available research consistently indicates that this compound possesses a wide antibacterial spectrum, demonstrating activity against Gram-positive, Gram-negative, and various anaerobic bacteria.[1][2] However, its potency is noted to be considerably lower than that of Carpetimycin A. Studies have reported that the antimicrobial activity of Carpetimycin A is 8 to 64 times greater than that of this compound.[1][2]

Due to a lack of specific Minimum Inhibitory Concentration (MIC) values for this compound in the reviewed literature, a detailed quantitative table cannot be provided. Research has largely focused on the superior activity of Carpetimycin A, with its MIC values being more extensively reported. For context, the MIC90 of Carpetimycin A against clinical isolates of Escherichia coli and Klebsiella has been reported as 0.39 µg/mL, and 1.56 µg/mL for Proteus and Staphylococcus aureus.[1]

Mechanism of Action

As a member of the carbapenem class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

In addition to this primary mechanism, this compound, like Carpetimycin A, is a potent inhibitor of β-lactamases.[1][2] These enzymes are produced by some bacteria and are a primary mechanism of resistance to β-lactam antibiotics. By inhibiting β-lactamases, this compound can protect other β-lactam antibiotics from degradation, leading to synergistic effects when used in combination.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the in vitro antibacterial spectrum of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution of known concentration

-

Pipettes and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in MHB directly in the 96-well plate.

-

Inoculum Preparation: The bacterial strain to be tested is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Beta-Lactamase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of β-lactamase enzymes.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (a chromogenic cephalosporin substrate)

-

This compound solution

-

Buffer solution (e.g., phosphate buffer)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: A solution of the β-lactamase enzyme is pre-incubated with various concentrations of this compound for a defined period.

-

Substrate Addition: The reaction is initiated by the addition of nitrocefin.

-

Measurement: The hydrolysis of nitrocefin by the β-lactamase results in a color change that can be measured spectrophotometrically at a specific wavelength (typically 486 nm).

-

Data Analysis: The rate of hydrolysis is monitored over time. The inhibitory activity of this compound is determined by comparing the rate of nitrocefin hydrolysis in the presence of the inhibitor to the rate in its absence. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Visualizations

Caption: Workflow for MIC Determination.

Caption: Mechanism of β-Lactamase Inhibition.

References

Carpetimycin B: A Comprehensive Technical Guide on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin B, a member of the carbapenem class of β-lactam antibiotics, is a potent inhibitor of a broad spectrum of β-lactamases. Produced by various Streptomyces species, its unique structural features contribute to its significant antimicrobial activity. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, consolidating available data to support research and development efforts in the field of antibacterial drug discovery.

Chemical Properties

This compound, also known as C-19393 S2, is a structurally complex molecule with the molecular formula C₁₄H₁₈N₂O₉S₂ and a molecular weight of 422.43 g/mol . Its chemical structure is characterized by a carbapenem nucleus with a sulfated side chain, a feature that distinguishes it from Carpetimycin A.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₉S₂ | |

| Molecular Weight | 422.43 g/mol | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Optical Rotation | Data not available |

Further research is required to fully characterize the physicochemical properties of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the carbapenem core protons, the ethyl side chain, and the acetamido group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the β-lactam and carboxylate, as well as carbons of the bicyclic core and the side chain. |

| Infrared (IR) | Characteristic absorption bands for the β-lactam carbonyl (~1750 cm⁻¹), carboxylate, amide, and sulfate functional groups. |

| Ultraviolet (UV) | UV absorption maxima are expected due to the conjugated diene system in the carbapenem ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns. |

Stability Profile

The stability of this compound is a critical parameter for its potential development as a therapeutic agent. The β-lactam ring inherent to carbapenems is susceptible to hydrolysis, which can lead to a loss of antibacterial activity.

pH and Temperature Stability

This compound exhibits notable stability in aqueous solutions under specific conditions. A key study reported a half-life of 170 hours for this compound in an aqueous buffer at pH 7 and 25°C . This indicates a greater stability compared to some other carbapenem antibiotics.

Degradation Pathways

The primary degradation pathway for this compound, like other β-lactam antibiotics, is expected to be the hydrolytic cleavage of the β-lactam ring. This process can be catalyzed by changes in pH, temperature, and the presence of β-lactamase enzymes. The degradation products would lack the characteristic antibacterial activity of the parent compound.

Caption: Proposed primary degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of this compound are crucial for consistent and reproducible research.

Isolation and Purification from Streptomyces

This compound is produced by Streptomyces griseus subsp. cryophilus and Streptomyces sp. KC-6643. The general procedure for its isolation involves:

-

Fermentation: Culturing the Streptomyces strain in a suitable nutrient medium to promote the production of the antibiotic.

-

Filtration: Separation of the mycelium from the culture broth, which contains the dissolved this compound.

-

Extraction: Utilizing solvent extraction techniques to isolate the crude antibiotic from the culture filtrate.

-

Chromatography: Employing various chromatographic methods, such as column chromatography with appropriate resins, to purify this compound from other metabolites and impurities.

Caption: General workflow for the isolation of this compound.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products in stability studies. A typical method would involve:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A suitable buffer system, often with an organic modifier like acetonitrile or methanol, run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound would be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate the ability to separate the intact drug from all significant degradants.

Conclusion

This compound remains a molecule of significant interest due to its potent β-lactamase inhibitory activity. While some key chemical and stability data are available, further in-depth characterization is necessary to fully understand its potential as a therapeutic agent. This guide highlights the current knowledge and underscores the areas where further research, particularly in obtaining detailed physicochemical and spectroscopic data, is required. The provided conceptual frameworks for experimental protocols can serve as a foundation for researchers working on the isolation, analysis, and stability assessment of this promising antibiotic.

Enzymatic Forging of a Potent Antibiotic Core: A Technical Guide to the Synthesis of the Carpetimycin B Nucleus

For Immediate Release

A deep dive into the biocatalytic construction of the core structure of Carpetimycin B, a potent carbapenem antibiotic, is detailed in this technical guide. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the enzymatic pathway, presents key quantitative data, and provides detailed experimental methodologies for the synthesis of this crucial β-lactam scaffold.

This compound, a member of the carbapenem class of antibiotics, exhibits broad-spectrum antibacterial activity. Its core structure, a carbapenam ring system, is the foundation of its therapeutic efficacy. Understanding the enzymatic machinery responsible for its synthesis is paramount for the development of novel derivatives and for optimizing its production. This guide provides a comprehensive overview of the enzymatic synthesis of the this compound core, drawing from established knowledge of carbapenem biosynthesis.

The Core Biosynthetic Pathway: A Trio of Crucial Enzymes

The enzymatic synthesis of the this compound core structure is orchestrated by a conserved suite of three key enzymes, analogous to those found in other carbapenem biosynthetic pathways:

-

Carboxypyrroline Synthase (CarB homolog): This enzyme catalyzes the initial step, the formation of the pyrroline ring, a crucial precursor to the bicyclic carbapenam core.

-

β-Lactam Synthetase (CarA homolog): Following the action of CarB, this synthetase facilitates the ATP-dependent closure of the iconic β-lactam ring, a hallmark of this class of antibiotics.

-

Carbapenem Synthase (CarC homolog): This non-heme iron-dependent oxygenase performs a critical stereoinversion at the C5 position of the carbapenam intermediate, a step that is essential for the antibiotic's biological activity.

A fourth enzyme, a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme (ThnK homolog) , is proposed to be responsible for the installation of the C6 ethyl side chain characteristic of this compound.

The overall biosynthetic pathway can be visualized as a multi-step enzymatic cascade:

Caption: Proposed enzymatic pathway for the biosynthesis of the this compound core structure.

Quantitative Analysis of Core Biosynthetic Enzymes

While specific kinetic data for the enzymes from the this compound producer, Streptomyces sp. KC-6643, are not yet publicly available, data from homologous enzymes in other carbapenem pathways provide valuable insights into their efficiency. The following table summarizes representative kinetic parameters for CarB, CarA, and CarC homologs.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| CarB homolog | Glutamate-5-semialdehyde | 50 - 200 | 0.1 - 1.0 | 500 - 20,000 |

| Malonyl-CoA | 20 - 100 | 0.1 - 1.0 | 1,000 - 50,000 | |

| CarA homolog | Pyrroline intermediate | 100 - 500 | 0.05 - 0.5 | 100 - 5,000 |

| ATP | 50 - 250 | 0.05 - 0.5 | 200 - 10,000 | |

| CarC homolog | (3S,5S)-Carbapenam | 10 - 50 | 0.01 - 0.1 | 200 - 10,000 |

| α-ketoglutarate | 20 - 100 | 0.01 - 0.1 | 100 - 5,000 |

Note: The data presented are ranges compiled from studies on homologous enzymes from various carbapenem producers and may not represent the exact values for the this compound biosynthetic enzymes.

Detailed Experimental Protocols

The heterologous expression of the core carbapenem biosynthetic genes in a suitable host, such as E. coli, offers a powerful platform for the production and characterization of the this compound core structure.

Heterologous Expression of Carbamapenem Biosynthesis Genes (carA, carB, carC)

This protocol outlines the general steps for the co-expression of the carbapenem biosynthesis genes.

Caption: Workflow for the heterologous expression and isolation of the carbapenam core.

Methodology:

-

Gene Amplification and Cloning: The carA, carB, and carC homologous genes are amplified from the genomic DNA of Streptomyces sp. KC-6643 using specific primers. The amplified genes are then cloned into a suitable co-expression vector, such as pETDuet-1, which allows for the simultaneous expression of multiple genes.

-

Transformation and Expression: The resulting expression plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). The transformed cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein production.

-

Product Isolation and Purification: After induction, the cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed by sonication. The cell debris is removed by centrifugation, and the supernatant containing the synthesized carbapenam core is collected. The product can then be purified using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Enzymatic Assay for Carbapenem Synthase (CarC homolog)

This protocol describes a method to assess the activity of the crucial stereoinverting enzyme, CarC.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM (3S,5S)-carbapenam substrate, 2 mM α-ketoglutarate, 100 µM Fe(NH4)2(SO4)2, 2 mM ascorbate, and 10-50 µg of purified CarC homolog.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching and Analysis: The reaction is terminated by the addition of an equal volume of methanol. The precipitated protein is removed by centrifugation, and the supernatant is analyzed by HPLC or LC-MS to detect the formation of the (3S,5R)-carbapenam product.

Conclusion and Future Directions

The enzymatic synthesis of the this compound core structure represents a fascinating example of nature's chemical ingenuity. By understanding the intricate details of this biosynthetic pathway, researchers can unlock new avenues for the production of this potent antibiotic and its derivatives. Future work should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster from Streptomyces sp. KC-6643. This will enable the precise determination of the kinetic parameters of each enzyme and pave the way for metabolic engineering strategies to enhance the production of this compound and to generate novel carbapenem analogs with improved therapeutic properties. This technical guide serves as a foundational resource for these future endeavors.

Methodological & Application

Application Notes and Protocols for Carpetimycin B Minimum Inhibitory Concentration (MIC) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpetimycin B is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is crucial for evaluating its potency and potential clinical applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method.

Data Presentation

The following table summarizes the estimated Minimum Inhibitory Concentration (MIC) values of this compound against common Gram-positive and Gram-negative bacteria. These values have been extrapolated from the reported MIC₉₀ values of Carpetimycin A, based on the finding that Carpetimycin A is 8 to 64 times more potent than this compound.[1][2]

| Bacterial Species | Gram Stain | Estimated this compound MIC Range (µg/mL) |

| Escherichia coli | Negative | 3.12 - 24.96 |

| Klebsiella pneumoniae | Negative | 3.12 - 24.96 |

| Proteus spp. | Negative | 12.48 - 99.84 |

| Staphylococcus aureus | Positive | 12.48 - 99.84 |

Note: These are estimated values. Actual MICs should be determined experimentally for specific strains.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials:

-

This compound reference powder

-

Sterile, 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Sterile petri dishes, test tubes, and pipette tips

-

Multichannel and single-channel micropipettes

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or a buffer as recommended by the supplier) at a concentration of 1000 µg/mL.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared from a sterile powder.

-

Prepare fresh on the day of the experiment.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

-

-

Preparation of Serial Dilutions in the Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a final starting concentration of 64 µg/mL, dilute the 1000 µg/mL stock to 128 µg/mL.

-

Add 200 µL of this intermediate this compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

-

Continue this serial dilution process from well 2 to well 10.

-

After mixing the contents of well 10, discard 100 µL.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation of the Microtiter Plate:

-

Using a multichannel pipette, add 10 µL of the working bacterial inoculum to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well and a final volume of 110 µL.

-

Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the microtiter plate with a lid or sealing film.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of the MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear).

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a carbapenem antibiotic, targets the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the logical workflow for performing the broth microdilution MIC assay for this compound.

Caption: Workflow for this compound MIC determination.

References

Proposed High-Performance Liquid Chromatography Method for the Analysis of Carpetimycin B

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Carpetimycin B, a carbapenem antibiotic. Due to the limited availability of a specific validated method for this compound in publicly accessible literature, this protocol is based on established methods for structurally related carbapenem antibiotics, such as meropenem and imipenem. The proposed method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of β-lactam antibiotics. This document provides a comprehensive experimental protocol, system suitability parameters, and a framework for method validation. It is intended to serve as a robust starting point for researchers developing analytical methods for this compound.

Introduction

This compound is a β-lactam antibiotic belonging to the carbapenem class, which exhibits a broad spectrum of antibacterial activity. As with other carbapenems, accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of antibiotic compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Proposed HPLC Method

The following HPLC parameters are proposed as a starting point for the analysis of this compound. Optimization of these conditions may be necessary to achieve desired separation and sensitivity.

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 6.5) B: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5-20% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Absorbance at approximately 300 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Monobasic Potassium Phosphate (KH2PO4)

-

Dibasic Potassium Phosphate (K2HPO4)

-

Phosphoric Acid (for pH adjustment)

-

Water (HPLC grade)

Preparation of Mobile Phase

-

Phosphate Buffer (20 mM, pH 6.5): Dissolve an appropriate amount of monobasic and dibasic potassium phosphate in HPLC grade water to achieve a 20 mM solution. Adjust the pH to 6.5 using phosphoric acid if necessary. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5)

-

Mobile Phase B: Acetonitrile

-

Degas both mobile phase components before use.

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase composition to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step will be necessary.

Example: Protein Precipitation for Plasma Samples

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the HPLC system.

Method Validation Parameters

Once the method is optimized, it should be validated according to ICH guidelines. The following parameters should be assessed:

Table 2: Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte in the presence of components that may be expected to be present. | No interference at the retention time of this compound. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | To be determined based on the application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for drug substance. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, flow rate, etc. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

Caption: Logical flow for the development and validation of an HPLC method for this compound.

Disclaimer: This application note provides a proposed HPLC method for this compound based on methods for similar compounds. This method has not been validated and should be considered a starting point for method development and validation activities. The user is responsible for ensuring that the method is suitable for their intended purpose.

Application Notes and Protocols: Carpetimycin B as a Broad-Spectrum Beta-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin B is a member of the carbapenem class of β-lactam antibiotics, recognized for its potent antibacterial activity and its strong inhibitory action against a wide array of β-lactamase enzymes.[1][2] Bacterial resistance to β-lactam antibiotics is a significant global health threat, largely driven by the production of β-lactamases. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring. This compound's ability to inhibit both penicillinase and cephalosporinase type β-lactamases makes it a valuable tool in antimicrobial research and a potential component in combination therapies to overcome antibiotic resistance.[1][2]

These application notes provide a comprehensive overview of the kinetic assays used to characterize the inhibition of β-lactamases by this compound, including detailed experimental protocols and a summary of its inhibitory activity.

Mechanism of Action

This compound, like other carbapenems, acts as a potent inhibitor of serine-based β-lactamases (Ambler classes A, C, and D). The strained β-lactam ring of this compound mimics the natural substrate of the β-lactamase. The enzyme's active site serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing other β-lactam antibiotics.

Data Presentation: Inhibitory Activity of this compound and Related Carbapenems

The following table summarizes the inhibitory activity of this compound and other carbapenems against various β-lactamase enzymes. While specific kinetic data for this compound is not extensively available in the public domain, the presented data for related carbapenems provides a comparative context for its potent inhibitory profile.

| β-Lactamase Class | Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Notes |

| Class A | TEM-1 | Meropenem | - | 780 | - |

| SHV-1 | Meropenem | - | 130 | - | |

| CTX-M-15 | Avibactam | - | 8 | A non-β-lactam inhibitor, for comparison | |

| KPC-2 | Meropenem | - | 460 | - | |

| Class C | AmpC (P. aeruginosa) | Meropenem | - | 20 | - |

| AmpC (E. cloacae) | Meropenem | - | 4 | - | |

| Class D | OXA-10 | Avibactam | - | 11000 | A non-β-lactam inhibitor, for comparison |

| OXA-48 | Avibactam | - | - | Avibactam is a known inhibitor |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key parameters for quantifying inhibitor potency. Lower values indicate greater potency. Data for meropenem and avibactam are presented to illustrate the typical inhibitory concentrations for carbapenems and a modern synthetic inhibitor against key β-lactamases.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Spectrophotometric Assay with Nitrocefin

This protocol describes a method to determine the IC50 value of this compound against a specific β-lactamase using the chromogenic cephalosporin substrate, nitrocefin. Hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.

Materials and Reagents:

-

Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

-

This compound

-

Nitrocefin

-

Phosphate Buffer (50 mM, pH 7.0)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer) and create a series of dilutions to be tested.

-

Prepare a stock solution of nitrocefin in DMSO and then dilute it in phosphate buffer to the desired final concentration (typically 50-100 µM).

-

Dilute the purified β-lactamase in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.

-

Include control wells containing only buffer (for blank) and wells with the enzyme but no inhibitor (for 100% activity).

-

Add 80 µL of the diluted β-lactamase solution to each well containing this compound and the no-inhibitor control wells.

-

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of the nitrocefin solution to all wells simultaneously using a multichannel pipette.

-

Immediately begin monitoring the change in absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-